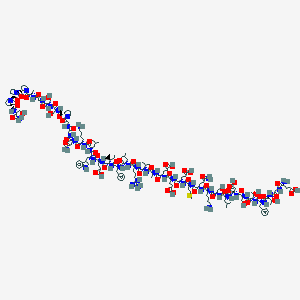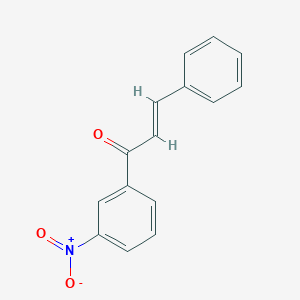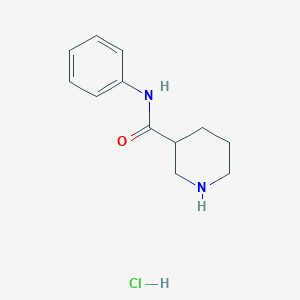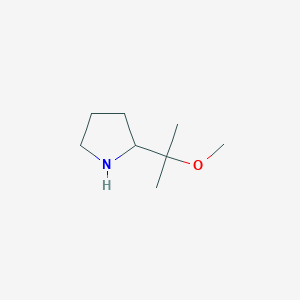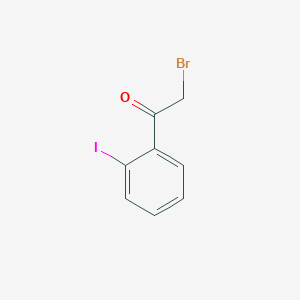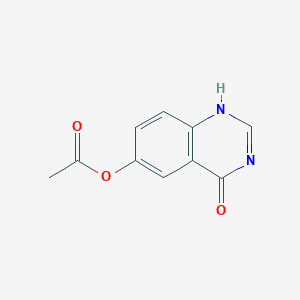![molecular formula C21H22N2O7 B169073 (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid CAS No. 178403-40-2](/img/structure/B169073.png)
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid, also known as Fmoc-L-phenylalanine-L-aspartic acid, is a peptide used in scientific research for its various biochemical and physiological effects. The synthesis method of this peptide involves the coupling of Fmoc-L-phenylalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP.
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is not fully understood. However, it is known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It is also known to have an effect on the immune system, modulating the response to various pathogens and diseases.
Biochemical and Physiological Effects:
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid has various biochemical and physiological effects. It has been shown to have an effect on the immune system, modulating the response to various pathogens and diseases. It is also known to interact with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, it has been shown to have an effect on cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid in lab experiments is its availability and ease of synthesis. It is also a useful building block in peptide synthesis and a model peptide for studying the interactions between peptides and proteins. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for the research and development of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid. One direction is the development of new drugs and therapies based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes in the body, leading to changes in their activity and function. Additionally, further research is needed to fully understand its mechanism of action and its effects on cell proliferation and differentiation.
Synthesemethoden
The synthesis of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid involves the coupling of (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acidlalanine with L-aspartic acid using a coupling reagent such as HATU or PyBOP. The reaction is carried out in a solvent mixture of N,N-dimethylformamide (DMF) and dichloromethane (DCM) under an inert atmosphere. After the coupling reaction, the Fmoc protecting group is removed using piperidine, and the crude product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid is used in scientific research for its various biochemical and physiological effects. It is commonly used as a building block in peptide synthesis and as a model peptide for studying the interactions between peptides and proteins. It is also used in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
178403-40-2 |
|---|---|
Molekularformel |
C21H22N2O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18(25)12-17(20(27)28)22-19(26)16(11-14-7-3-1-4-8-14)23-21(29)30-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,26)(H,23,29)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI-Schlüssel |
FSQCCXORUNZZSC-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
Z-PHE-ASP-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





